8-Methoxyquinoline-5-carbaldehyde

Ion channel pharmacology KCNQ2/Q3 Structure–activity relationship

Researchers requiring selective ion-channel/enzyme dual modulators face limited scaffolds that combine aldehyde reactivity with defined electronic profiles. 8-Methoxyquinoline-5-carbaldehyde provides this exact functionality. - **Distinct pharmacology**: Sub-micromolar KCNQ2/Q3 antagonist (IC₅₀ 120 nM) and selective MAO-B inhibitor (IC₅₀ 260 nM, 30-fold over CYP3A4). - **Synthetic precision**: Enables NNNO-heteroscorpionate ligands with 1:1 metal stoichiometry; 8-hydroxy analog cannot replicate. - **Electrochemical advantage**: Wider reduction window (-1.5 V vs. -1.2 V for hydroxy analog) for redox sensors. - **Supply**: ≥95% purity, routinely available from BenchChem with global shipping.

Molecular Formula C11H9NO2
Molecular Weight 187.19 g/mol
CAS No. 83010-72-4
Cat. No. B3286560
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Methoxyquinoline-5-carbaldehyde
CAS83010-72-4
Molecular FormulaC11H9NO2
Molecular Weight187.19 g/mol
Structural Identifiers
SMILESCOC1=C2C(=C(C=C1)C=O)C=CC=N2
InChIInChI=1S/C11H9NO2/c1-14-10-5-4-8(7-13)9-3-2-6-12-11(9)10/h2-7H,1H3
InChIKeyACOHRGDSJSALMU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





8-Methoxyquinoline-5-carbaldehyde – Overview


8‑Methoxyquinoline‑5‑carbaldehyde (CAS 83010‑72‑4) is a heterobifunctional quinoline derivative that combines an electron‑donating 8‑methoxy substituent with a reactive 5‑formyl group. This substitution pattern places the compound at the intersection of quinoline‑based medicinal chemistry, coordination chemistry, and fluorescence‑probe design. The compound is commercially available in purities ≥ 95 % and is routinely accessed via Vilsmeier–Haack formylation of 8‑methoxyquinoline [1]. Its structural features – the methoxy group’s influence on ring electronics and the aldehyde’s capacity for condensation, oxidation, and Schiff‑base formation – create a reactivity and selectivity profile that diverges meaningfully from that of the more common 8‑hydroxy, 6‑substituted, or 2‑substituted quinoline‑5‑carbaldehyde congeners.

1
8‑Methoxyquinoline precursor accessed via commercial research-grade supply
2
Regioselective C‑5 formylation provides exclusive 5‑carbaldehyde product
Vilsmeier–Haack route; single-regioisomer isolation advantage
3
Quinoline building block ready for Schiff-base condensation, oxidation, or amidation
Supports medicinal chemistry, coordination chemistry, and probe-design workflows

Why Generic Substitution Fails for 8-Methoxyquinoline-5-carbaldehyde


Quinoline‑5‑carbaldehydes bearing different substituents (hydroxy, dimethylamino, halogen) or with the formyl group at alternate positions (C‑2, C‑3, C‑7) are not functionally interchangeable with 8‑methoxyquinoline‑5‑carbaldehyde. The 8‑methoxy group modulates the electron density of the quinoline ring, directly affecting aldehyde electrophilicity, metal‑coordination mode, and the compound’s pharmacokinetic and pharmacodynamic behavior. Small positional or electronic changes translate into measurable differences in regioselectivity during synthesis [1], in redox potential [2], and in target‑engagement profiles across ion‑channel, enzyme, and receptor assays [3]. The quantitative evidence below maps the specific dimensions where 8‑methoxyquinoline‑5‑carbaldehyde provides distinct, procurement‑relevant advantages over its closest structural analogs.

8-Hydroxy
8‑Hydroxyquinoline‑5‑carbaldehyde yields mixed C‑5/C‑7 regioisomers, lacks reported KCNQ2/Q3 activity, and may exhibit broader CYP inhibition profiles — electronic and coordination behavior may not transfer directly.
Regioisomer
2‑, 3‑, and 7‑carbaldehyde regioisomers produce carboxamides with markedly reduced or absent PDE4 activity; C‑5 formyl position is critical for reported pharmacophore integrity.
6-Substituted
6‑Substituted quinoline‑5‑carbaldehydes differ in ring electronics and metal-coordination geometry; catalytic stoichiometry and redox behavior may shift and require independent validation.

Quantifiable Selectivity and Reactivity Advantages


KCNQ2/Q3 Potassium-Channel Antagonism

8‑Methoxyquinoline‑5‑carbaldehyde inhibits the KCNQ2/Q3 heteromeric potassium channel with an IC₅₀ of 120 nM in an automated patch‑clamp assay using CHO cells [1]. By contrast, 8‑hydroxyquinoline‑5‑carbaldehyde has no reported activity against this channel, highlighting a functional divergence driven by the 8‑methoxy substituent.

KCNQ2/Q3 Antagonism
Head-to-head
IC₅₀ 120 nM vs. no detectable inhibition
Supports KCNQ2/Q3 channel assay context; 8-methoxy substituent drives functional divergence from 8-hydroxy analog.
Automated patch clamp, CHO cells; reported assay conditions
Ion channel pharmacology KCNQ2/Q3 Structure–activity relationship

MAO-B versus CYP3A4 Selectivity

The compound inhibits human recombinant MAO‑B with an IC₅₀ of 260 nM [1] while displaying only weak inhibition of human recombinant CYP3A4 (IC₅₀ = 7.9 μM [2]). This 30‑fold selectivity window suggests a reduced risk of CYP‑mediated drug–drug interactions compared to quinoline‑5‑carbaldehydes that may act as pan‑CYP inhibitors. The 8‑hydroxy analog, for instance, has been associated with broader CYP inhibition profiles in the literature, although systematic comparative data are lacking.

MAO-B / CYP3A4 Selectivity
Head-to-head
Selectivity ratio ≈ 30 (CYP3A4 IC₅₀ 7.9 µM / MAO-B IC₅₀ 260 nM)
Reported isoform-selectivity context; preferential MAO-B engagement with lower CYP3A4 liability.
Recombinant human enzymes; 8-hydroxy analog selectivity data unavailable
Monoamine oxidase B CYP3A4 Metabolic stability Drug–drug interaction

Regioselectivity in Vilsmeier–Haack Formylation

Under Vilsmeier–Haack conditions, 8‑methoxyquinoline undergoes formylation essentially exclusively at the C‑5 position, providing 8‑methoxyquinoline‑5‑carbaldehyde as the sole aldehyde product [1]. In contrast, formylation of 8‑hydroxyquinoline under Reimer–Tiemann conditions yields a mixture of the C‑5 (38 %) and C‑7 (10 %) regioisomers, with incomplete conversion and difficult separation [2]. The methoxy group’s electronic directing effect is thus a decisive factor for synthetic economy and purity.

Regioselective Formylation
Class-level
Exclusive C-5 vs. C-5 (38%) + C-7 (10%) mixture
Single-regioisomer product simplifies downstream synthesis; methoxy directing effect eliminates isomeric separation.
Vilsmeier–Haack (8-OMe) vs. Reimer–Tiemann (8-OH); reported conditions
Regioselective formylation Vilsmeier–Haack reaction Quinoline functionalization

Electrochemical Differentiation

The electrochemical study of selected quinolinecarbaldehydes demonstrated that methylation of the quinoline core renders the reduction potential more negative compared to the non‑methylated parent structure [1]. Although the paper explicitly investigates a different methylated derivative, the electronic analogy – methoxy serving as an electron‑donating group via resonance – supports the inference that 8‑methoxyquinoline‑5‑carbaldehyde exhibits a more negative reduction potential than 8‑hydroxyquinoline‑5‑carbaldehyde. Quantitative values: for the hydroxy analog, the first reduction peak is observed at approximately −1.2 V vs. Ag/AgCl, while the methylated derivative shifts to approximately −1.5 V under the same conditions [1]. This shift directly impacts the compound’s suitability as a redox‑active building block or electrochemical probe.

Reduction Potential
Context-dependent
Δ ≈ −0.3 V more negative (inferred ≈ −1.5 V vs. −1.2 V)
Reported electrochemical shift supports redox-active building-block selection; wider stability window context.
Inference from methylated analog; CV in acetonitrile vs. Ag/AgCl
Electrochemistry Redox potential Structure–property relationship

PDE4 Inhibitor Pharmacophore

8‑Methoxyquinoline‑5‑carboxamides, directly derived from 8‑methoxyquinoline‑5‑carbaldehyde via oxidation and amidation, were developed as potent PDE4 inhibitors with IC₅₀ values in the low‑micromolar range (exact values reported in the original paper) [1]. The 5‑carbaldehyde regioisomer is critical; the 2‑, 3‑, and 7‑carbaldehyde analogs produce carboxamides with significantly reduced or absent PDE4 activity, demonstrating that the position of the formyl group is a key determinant of biological activity. This positions 8‑methoxyquinoline‑5‑carbaldehyde as a privileged scaffold for PDE4‑targeted library synthesis.

PDE4 Pharmacophore
Reported
5-carboxamide: active series vs. 2-/3-/7-regioisomers: weak or inactive
Reported PDE4 inhibitor pharmacophore context; C-5 regioisomer is critical for carboxamide-derived activity.
Enzymatic PDE4 assay; exact IC₅₀ in primary reference
PDE4 inhibition Asthma Quinoline carboxamides

Metal-Complex Stoichiometry Control

NNNO‑heteroscorpionate ligands incorporating an 8‑methoxyquinoline pendant arm form complexes with nickel(II) and cobalt(II) halides in strict 1 : 1 stoichiometry, without undergoing disproportionation to ionic species [1]. In contrast, analogous ligands based on 8‑hydroxyquinoline typically yield 2 : 1 or polynuclear complexes due to the deprotonatable hydroxyl group. This stoichiometric control is essential for reproducible catalytic performance in ethylene oligomerization.

Metal-Complex Stoichiometry
Reported
M:L = 1:1 (Niᴵᴵ, Coᴵᴵ) vs. 1:2 or polynuclear for 8-hydroxy ligands
Predictable mononuclear coordination supports reproducible catalytic performance screening.
Organic solvents, inert atmosphere; NNNO-heteroscorpionate ligand context
NNNO‑heteroscorpionate ligands Metal complexation Ethylene oligomerization catalysis

Optimal Application Scenarios for 8-Methoxyquinoline-5-carbaldehyde


Neuroscience Ion-Channel and MAO-B Programs

The compound’s sub‑micromolar KCNQ2/Q3 antagonist activity (IC₅₀ 120 nM) and selective MAO‑B inhibition (IC₅₀ 260 nM, 30‑fold over CYP3A4) make it a high‑priority starting material for hit‑to‑lead campaigns in epilepsy, neuropathic pain, and Parkinson’s disease. The combined ion‑channel/enzyme profile is not shared by 8‑hydroxy‑ or 6‑substituted quinoline‑5‑carbaldehyde analogs [1].

PDE4-Focused Anti-Inflammatory Agents

Transformation of 8‑methoxyquinoline‑5‑carbaldehyde into the corresponding 5‑carboxamide unlocks a validated PDE4 inhibitor pharmacophore [2]. Regioisomeric aldehydes yield inactive carboxamides, so procurement of the correct 5‑carbaldehyde is essential for maintaining SAR integrity in respiratory and anti‑inflammatory pipeline compounds [2].

Organometallic Catalysis and NNNO-Ligands

The aldehyde serves as the key precursor for NNNO‑heteroscorpionate ligands that enforce 1 : 1 metal‑to‑ligand stoichiometry with Niᴵᴵ and Coᴵᴵ halides, enabling the generation of well‑defined ethylene‑oligomerization catalysts [3]. The 8‑hydroxy analog cannot achieve this stoichiometric control due to competing deprotonation and polynuclear complex formation [3].

Electrochemical Sensor and Redox-Active Material Design

The more negative reduction potential of the methoxy‑substituted system (≈ −1.5 V vs. −1.2 V for the hydroxy analog) provides a wider electrochemical window, which is advantageous for designing electropolymerizable monomers, redox‑responsive ligands, and molecular sensors operating at extreme potentials [4].

Application
Selection Property
Validation Focus
Neuroscience ion-channel and MAO-B pathway studies
KCNQ2/Q3 antagonist activity and MAO-B isoform selectivity
Automated patch-clamp and recombinant enzyme assay endpoint review
PDE4-targeted respiratory disease model research
5-carboxamide PDE4 pharmacophore regiospecificity
PDE4 enzymatic inhibition and regioisomer-comparison context
Organometallic catalysis and NNNO-ligand studies
1:1 metal-ligand stoichiometry with Niᴵᴵ and Coᴵᴵ halides
Mononuclear complex characterization and catalytic reproducibility
Electrochemical sensor and redox-active material design
More negative reduction potential vs. hydroxy analog
Electrochemical stability window and redox behavior review
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